molecular formula C19H29NO3 B102051 Methylcapsaicin CAS No. 17514-11-3

Methylcapsaicin

Cat. No. B102051
CAS RN: 17514-11-3
M. Wt: 319.4 g/mol
InChI Key: AWRGGJPZAHOHGI-SOFGYWHQSA-N
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Description

Methylcapsaicin is a derivative of Capsaicin, a unique alkaloid found primarily in the fruit of the Capsicum genus . Capsaicin is known for its spicy flavor and is generally extracted directly from fruit . It is a chemical irritant and neurotoxin for mammals, including humans, and produces a sensation of burning in any tissue with which it comes into contact .


Synthesis Analysis

Capsaicinoids, including Methylcapsaicin, are synthesized by the condensation of vanillylamine (derived from phenylalanine) with a branched-chain fatty acid (from valine or leucine precursors), and they generally accumulate in the placental tissue of the chili pepper fruits . The pungency grade depends on the genotype of the plant but is also affected by external stimuli .


Molecular Structure Analysis

The molecular structure of Methylcapsaicin, like other capsaicinoids, consists of amides of vanillylamine with branched-chain fatty acids . Advances in analytical techniques are being used in the study of capsaicin to increase the knowledge about its molecular characterization and structural-activity relationship .

Scientific Research Applications

Chemical Properties and Pharmacological Actions

Methylcapsaicin, a variant of capsaicinoids found in chili peppers, has been studied for its diverse pharmacological actions. Capsaicinoids like capsaicin and methylcapsaicin influence capsaicin-sensitive afferent nerves, impacting various organ defenses, including the gastrointestinal tract. This has prompted research into their potential as drug compounds or components in drug combinations for human medical therapy. These investigations cover physiology, pharmacology, toxicology, and potential therapeutic applications (Mózsik et al., 2009).

Impact on Sensory Afferent Nerves and Gastrointestinal Function

Capsaicinoids demonstrate specific actions on sensory afferent nerves, modifying gastrointestinal function under certain conditions. This has led to the exploration of capsaicinoids for producing orally applicable drugs or drug combinations for use in human therapy. The interdisciplinary review by Mózsik et al. (2009) presents a comprehensive overview of the chemical, physiological, pharmacological, and toxicological actions of capsaicinoids from plant chemistry to potential applications in human observations.

Capsaicinoids in Pain Management and Neurological Applications

Research into the use of capsaicinoids in pain management, particularly for conditions like vasomotor rhinitis, has shown promising results. Intranasal applications of capsaicin have been found to alleviate symptoms in patients, suggesting a potential role in treating certain types of neuropathic pain (Marabinil et al., 2004). Additionally, the effect of dihydrocapsaicin on cerebral and blood-brain barrier damage in cerebral ischemia and reperfusion models indicates a potential neuroprotective role. It suggests that capsaicinoids could aid in the development of treatments for cerebral ischemia/reperfusion injury (Janyou et al., 2017).

Capsaicin in Oncology and Cancer Research

Capsaicin has also been explored for its anti-cancer properties. Its chemo-preventive effects are linked to its ability to exert anti-mutagenic, antioxidant, and anti-inflammatory activities. However, the clinical application in cancer treatment is still limited and requires further research (Adetunji et al., 2022).

Future Directions

Research interest in capsaicinoids, including Methylcapsaicin, has increased recently due to its potential for commercial use, including food products, dietary supplements, pharmaceutical, and self-defence products . Future research directions include the development of efficient qualitative and quantitative methods of capsaicinoids, the exploration of its anti-cancer properties, and the development of new formulations and drug delivery mechanisms .

properties

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-2,8-dimethylnon-6-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-14(2)8-6-5-7-9-15(3)19(22)20-13-16-10-11-17(21)18(12-16)23-4/h6,8,10-12,14-15,21H,5,7,9,13H2,1-4H3,(H,20,22)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRGGJPZAHOHGI-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCC(C)C(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CCCC(C)C(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylcapsaicin

CAS RN

17514-11-3
Record name Methylcapsaicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017514113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Lapworth, FA Royle - Journal of the Chemical Society, Transactions, 1919 - pubs.rsc.org
… The action of phosphorus pentachloride on methylcapsaicin yields a small quantity of a volatile, nitrogenous oil; this the authors suspect to be the nitrile of a fatty acid, but have not yet …
Number of citations: 12 pubs.rsc.org
DJ Bennett, GW Kirby - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… This was not present in the spectrum of hydrogenated O-methylcapsaicin olefin fraction. … with alkali, and crystallised from aqueous ethanol to give O-methylcapsaicin (120 mg.), mp 74.5- …
Number of citations: 348 pubs.rsc.org
G Galati, PJ O'Brien - Biofactors, 2003 - content.iospress.com
… M) was added to the residue from which methylcapsaicin was extracted using ether (2 × 25 … to yield methylcapsaicin (30 mg, 60%) as an amorphous powder. Methylcapsaicin was then …
Number of citations: 31 content.iospress.com
RQ Thompson, KW Phinney, MJ Welch… - Analytical and …, 2005 - Springer
… Full-range mass spectra (m/z 100–700) were collected under the optimal conditions, and the resulting representative, background-subtracted spectra for 6-ene-8-methylcapsaicin and 8-…
Number of citations: 64 link.springer.com
SS Lee, S Kumar - Microsomes, Drug Oxidations and Chemical …, 1980 - Elsevier
Publisher Summary This chapter discusses the metabolism of capsaicin—a pungent principle of red pepper—with rat liver homogenates in vitro. Capsaicin is the main pungent principle …
Number of citations: 18 www.sciencedirect.com
AM Feigin, EV Aronov, BP Bryant, JH Teeter… - Neuroreport, 1995 - europepmc.org
The irritating, pungent compound, capsaicin (10-20 microM), induces the formation of non-selective ion channels with a wide variety of conductances in protein-free lipid bilayers form …
Number of citations: 42 europepmc.org
DJ Bennett - 1966 - spiral.imperial.ac.uk
… Accurate mass measurements (Table 3) gave the correct molecular formula for a higher homologue of 0-methylcapsaicin. This compound was … 0-Methylcapsaicin dihydro-fraction …
Number of citations: 2 spiral.imperial.ac.uk
M Oz, DE Lorke, FC Howarth - Medicinal Research Reviews, 2023 - Wiley Online Library
… µM) and its analogs were reported to induce the formation of nonselective ion channels in protein-free lipid bilayers with a potency order of resiniferatoxin > capsaicin > methylcapsaicin, …
Number of citations: 1 onlinelibrary.wiley.com
JA Maga, PH Todd - Critical Reviews in Food Science & Nutrition, 1975 - Taylor & Francis

Historically, capsicum has provided potent and characteristic sensory properties to foods. This review summarizes the progress made to date in understanding this unique product. …

Number of citations: 81 www.tandfonline.com
SS Lee, IS You
Number of citations: 0

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